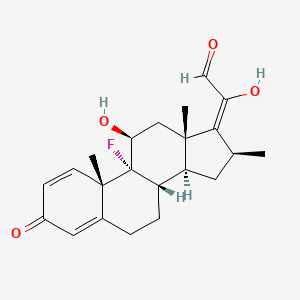

(E)-Betamethasone-Delta17,20 21-Aldehyde

Description

Historical Context of Corticosteroid Aldehyde Derivatives Research

The exploration of corticosteroid derivatives has a rich history dating back to the late 1940s with the discovery of cortisone (B1669442). nih.gov This breakthrough paved the way for extensive research into modifying the basic steroid structure to enhance therapeutic properties and understand metabolic pathways. uws.ac.ukresearchgate.net Early work in the 1950s focused on aldehydes derived from cortisone and hydrocortisone, laying the groundwork for understanding the chemical transformations of corticosteroids. acs.orgacs.org

A pivotal development in this field was the discovery of the Mattox rearrangement, an acid-catalyzed beta-elimination of water from the 1,3-dihydroxyacetone (B48652) side chain of certain corticosteroids, leading to the formation of enol aldehydes. nih.gov This reaction has been a cornerstone in the synthesis and study of various corticosteroid aldehyde derivatives. Research has also shown that these enol aldehydes can be formed under alkaline conditions from the corresponding 17,21-diesters, following a variation of the Mattox rearrangement pathway. nih.gov The ongoing investigation into such derivatives is driven by the need to create analogues with improved activity and reduced side effects. uws.ac.ukresearchgate.net

Significance of Novel Steroidal Aldehyde Structures in Chemical Biology and Medicinal Chemistry Research

Novel steroidal aldehyde structures are of considerable importance in the fields of chemical biology and medicinal chemistry. These compounds serve as valuable tools for probing the structure-activity relationships of corticosteroids and for developing new therapeutic agents. researchgate.net The modification of the steroidal nucleus, including the introduction of aldehyde functionalities, can significantly influence the biological activity of these molecules. nih.gov

Steroidal aldehydes are key intermediates in the synthesis of a wide array of steroidal heterocycles, which are known to possess diverse pharmacological activities. nih.gov Furthermore, the unique reactivity of the aldehyde group allows for its use in multicomponent reactions, enabling the construction of complex steroid-based platforms for drug discovery. nih.gov The study of specific isomers, such as the (E) and (Z) forms of betamethasone-derived aldehydes, provides insights into the stereochemical requirements for biological activity and degradation pathways. nih.govsynthinkchemicals.com These investigations are crucial for the design of more stable and effective corticosteroid-based therapies.

Detailed Research Findings

(E)-Betamethasone-Delta17,20 21-Aldehyde is identified by the CAS Number 52647-07-1. synthinkchemicals.com It is also referred to as Betamethasone-(E)-enolaldehyde. synthinkchemicals.com The compound's structure and properties are typically confirmed through a variety of analytical techniques.

| Property | Data |

| Molecular Formula | C22H27FO4 |

| Molecular Weight | 374.45 g/mol |

| CAS Number | 52647-07-1 |

This data is compiled from multiple sources. synthinkchemicals.comncats.io

Comprehensive characterization data for this compound generally includes:

¹H-NMR (Proton Nuclear Magnetic Resonance)

Mass Spectrometry (MS)

High-Performance Liquid Chromatography (HPLC)

Infrared Spectroscopy (IR)

Thermogravimetric Analysis (TGA)

A Certificate of Analysis (CoA) detailing purity and potency often accompanies the compound for research purposes. synthinkchemicals.com

The formation of enol aldehydes like (E)-Betamethasone-Delta17,20 21-Aldehyde from corticosteroids such as betamethasone (B1666872) is a known process that can occur under both acidic and alkaline conditions. nih.gov Studies comparing the formation of these aldehydes from different corticosteroids have revealed that the ratio of the E- and Z-isomers can vary depending on the starting material and the reaction conditions. nih.gov

Properties

Molecular Formula |

C22H27FO4 |

|---|---|

Molecular Weight |

374.4 g/mol |

IUPAC Name |

(2E)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde |

InChI |

InChI=1S/C22H27FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,11-12,15-16,18,26-27H,4-5,8,10H2,1-3H3/b19-17+/t12-,15-,16-,18-,20-,21-,22-/m0/s1 |

InChI Key |

TYYMPHSFTLTHRI-VBXWISPOSA-N |

Isomeric SMILES |

C[C@H]\1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2(/C1=C(\C=O)/O)C)O)F)C |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=C(C=O)O)C)O)F)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of E Betamethasone Delta17,20 21 Aldehyde

Stereoselective Synthesis of (E)-Betamethasone-Delta17,20 21-Aldehyde

The primary route for the synthesis of (E)-Betamethasone-Delta17,20 21-Aldehyde involves the Mattox rearrangement, a well-established acid-catalyzed dehydration of the dihydroxyacetone side chain of corticosteroids. nih.govresearchgate.netlookchem.com This rearrangement can also proceed under alkaline conditions, offering an alternative pathway to the target enol aldehyde. nih.govlookchem.com The stereoselectivity of the reaction, yielding the desired (E)-isomer, is highly dependent on the chosen reaction conditions.

Precursor Compounds and Starting Materials Selection

The principal precursor for the synthesis of (E)-Betamethasone-Delta17,20 21-Aldehyde is Betamethasone (B1666872) . lookchem.com Betamethasone is a readily available synthetic corticosteroid, providing a convenient starting point for the Mattox rearrangement.

Alternatively, Betamethasone 17,21-diesters , such as Betamethasone 17,21-dipropionate, can serve as starting materials for a variation of the Mattox rearrangement that occurs under alkaline conditions. nih.govlookchem.com This method offers a different approach to accessing the enol aldehyde, potentially influencing the ratio of the resulting (E) and (Z) isomers.

A novel chemoenzymatic synthesis of betamethasone has also been developed, starting from 9α-hydroxyandrost-4-ene-3,17-dione (9αOH-AD), which could serve as an upstream precursor for generating the necessary betamethasone starting material. researchgate.net

Optimized Reaction Pathways and Mechanistic Considerations

The synthesis of (E)-Betamethasone-Delta17,20 21-Aldehyde is predominantly achieved through two main pathways of the Mattox rearrangement:

Acid-Catalyzed Mattox Rearrangement: This classic approach involves the treatment of betamethasone with an acid catalyst. The reaction proceeds through the protonation of the 21-hydroxyl group, followed by the elimination of water to form a carbocation intermediate. A subsequent rearrangement and tautomerization lead to the formation of the α,β-unsaturated aldehyde. The choice of acid and solvent can influence the reaction rate and the stereochemical outcome. Aprotic solvents have been found to favor the formation of the enol aldehyde. nih.gov

Alkaline-Catalyzed Mattox Rearrangement Variation: This less common pathway utilizes a betamethasone 17,21-diester as the starting material and proceeds under basic conditions. The mechanism is proposed to involve a concerted elimination reaction, where both the 17- and 21-acyl groups are required. This method can yield the enol aldehyde directly from the diester. nih.govlookchem.com

The ratio of the resulting (E) and (Z) isomers of Betamethasone-Delta17,20 21-Aldehyde is a critical aspect of the synthesis, and it is significantly influenced by the reaction conditions, as detailed in the table below.

| Starting Material | Reaction Condition | Predominant Isomer(s) | Reference(s) |

| Betamethasone | Acidic (e.g., H2SO4, HCl) | Mixture of (E) and (Z) isomers | nih.govlookchem.com |

| Betamethasone 17,21-dipropionate | Alkaline | Mixture of (E) and (Z) isomers | nih.govlookchem.com |

Further research is required to delineate the specific conditions that selectively favor the formation of the (E)-isomer.

Control of Stereochemistry and Regioselectivity in Synthesis

The key challenge in the synthesis of (E)-Betamethasone-Delta17,20 21-Aldehyde lies in controlling the stereochemistry of the newly formed double bond at the C17(20) position. The formation of both (E) and (Z) isomers is common in Mattox rearrangements. nih.gov

The regioselectivity of the Mattox rearrangement is inherently controlled by the structure of the corticosteroid precursor, with the reaction specifically targeting the dihydroxyacetone side chain at C17.

Factors influencing the E/Z isomer ratio include:

pH of the reaction medium: Acidic and alkaline conditions can lead to different isomer ratios. nih.gov

Nature of the starting material: The use of betamethasone versus its 17,21-diester can impact the reaction pathway and potentially the stereochemical outcome. nih.govlookchem.com

Separation of the (E) and (Z) isomers can be achieved using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate the desired (E)-isomer.

Derivatization and Functionalization of (E)-Betamethasone-Delta17,20 21-Aldehyde

The chemical structure of (E)-Betamethasone-Delta17,20 21-Aldehyde offers several sites for derivatization and functionalization, including the aldehyde moiety and various positions on the steroidal rings. Such modifications can be used to explore structure-activity relationships and develop new analogues with altered biological profiles.

Chemical Modifications at the Aldehyde Moiety

The α,β-unsaturated aldehyde functionality in (E)-Betamethasone-Delta17,20 21-Aldehyde is a versatile handle for a variety of chemical transformations. Standard aldehyde chemistry can be applied to this moiety, including:

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using mild oxidizing agents.

Reduction: Selective reduction of the aldehyde can yield the corresponding primary alcohol.

Nucleophilic Addition: The electrophilic carbon of the aldehyde group is susceptible to attack by various nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithium compounds) to form secondary alcohols. jackwestin.comwikipedia.org

Formation of Imines and Enamines: Reaction with primary and secondary amines can lead to the formation of imines and enamines, respectively. jackwestin.com

Wittig Reaction: The aldehyde can be converted to an alkene through the Wittig reaction, allowing for the extension of the side chain.

Aldol and Claisen-Schmidt Condensations: The presence of α-protons in some reaction partners allows for aldol-type condensation reactions, leading to the formation of larger, more complex structures. libretexts.org

These modifications can significantly alter the polarity, size, and electronic properties of the side chain, potentially influencing the molecule's interaction with biological targets.

Transformations at Other Steroidal Ring Positions

The steroidal backbone of (E)-Betamethasone-Delta17,20 21-Aldehyde presents multiple opportunities for functionalization, allowing for the synthesis of a diverse range of analogues.

Enzymatic Modifications: Biotransformation using microorganisms or isolated enzymes can introduce hydroxyl groups at various positions on the steroid nucleus with high regio- and stereoselectivity. For instance, enzymatic hydroxylation is a powerful tool for creating novel derivatives. rsc.org

Chemical Synthesis of Analogues: Synthetic modifications of the betamethasone skeleton have been reported, leading to analogues with altered biological activities. Examples include:

Synthesis of 12β-substituted analogues: A series of 9α-halo-12β-hydroxy and 12β-acyloxy analogues of betamethasone 17,21-dipropionate have been synthesized and evaluated for their anti-inflammatory properties. nih.gov

Preparation of C-nor/D-homo corticosteroids: Rearrangement of a 12β-hydroxy corticoid intermediate in the synthesis of betamethasone can lead to the formation of C-nor/D-homo analogues.

Modifications of the A, B, and C rings: Chemoenzymatic strategies have been employed to synthesize various modified steroids, including A, B, and C-norsteroids, which possess unique structural features. researchgate.net

These transformations highlight the potential for creating a library of (E)-Betamethasone-Delta17,20 21-Aldehyde derivatives with tailored properties.

Synthesis of Chemically Modified Analogues for Research Probes

The chemical structure of (E)-Betamethasone-Delta17,20 21-Aldehyde, particularly the presence of a reactive aldehyde group, makes it a suitable precursor for the synthesis of chemically modified analogues that can serve as valuable research probes. These probes are instrumental in studying the mechanisms of action, binding affinities, and cellular distribution of corticosteroids.

One common modification involves the attachment of a fluorescent reporter molecule to the steroid scaffold. This can be achieved by reacting the aldehyde functionality of (E)-Betamethasone-Delta17,20 21-Aldehyde with a fluorescent dye that contains a reactive hydrazide or alkoxyamine group. This reaction forms a stable hydrazone or oxime linkage, respectively, covalently attaching the fluorescent tag to the betamethasone derivative. Commonly used fluorophores for such purposes include nitrobenzoxadiazole (NBD) and dansyl moieties, which are selected for their favorable fluorescent and physicochemical properties. The resulting fluorescent steroid analogues can be used in various bio-imaging applications to visualize the localization of the steroid within cells and tissues.

Another important class of research probes are those designed for affinity-based applications, such as affinity chromatography or protein pull-down assays. For these purposes, a biotin (B1667282) molecule can be conjugated to (E)-Betamethasone-Delta17,20 21-Aldehyde. Similar to fluorescent labeling, this can be accomplished by reacting the aldehyde group with a biotin derivative containing a hydrazide or alkoxyamine linker. The resulting biotinylated betamethasone analogue can then be immobilized on a solid support (e.g., streptavidin-coated beads) to create an affinity matrix for capturing and identifying steroid-binding proteins, such as the glucocorticoid receptor.

The table below outlines potential strategies for the synthesis of chemically modified analogues of (E)-Betamethasone-Delta17,20 21-Aldehyde for use as research probes.

| Research Probe Type | Modification Strategy | Linkage Chemistry | Potential Application |

| Fluorescent Probe | Reaction of the aldehyde with a fluorescent hydrazide/alkoxyamine | Hydrazone/Oxime | Cellular imaging, receptor binding studies |

| Affinity Probe | Reaction of the aldehyde with a biotin hydrazide/alkoxyamine | Hydrazone/Oxime | Protein purification, pull-down assays |

Molecular and Mechanistic Investigations of E Betamethasone Delta17,20 21 Aldehyde

Intracellular Signaling Pathway Research (Cellular/Molecular Level, Non-Clinical)

There is a notable absence of specific studies investigating the intracellular signaling pathways modulated by (E)-Betamethasone-Delta17,20 21-Aldehyde. Research on the parent compound, betamethasone (B1666872), extensively details its interaction with the glucocorticoid receptor and subsequent downstream signaling cascades. However, it cannot be scientifically presumed that the aldehyde derivative follows the exact same mechanisms without dedicated experimental evidence.

Analysis of Gene Expression Profiles in Model Systems (In Vitro)

No published studies were identified that have specifically analyzed the gene expression profiles in in vitro model systems upon treatment with (E)-Betamethasone-Delta17,20 21-Aldehyde. Such research would be crucial to understanding its potential therapeutic activities and off-target effects. Without this data, a comparative analysis of its impact on gene regulation remains speculative.

Studies on Protein-Protein Interactions

Similarly, there is a lack of available data from studies focusing on the protein-protein interactions of (E)-Betamethasone-Delta17,20 21-Aldehyde. While it is structurally related to betamethasone, which is known to interact with the glucocorticoid receptor and various co-activator and co-repressor proteins, the specific binding affinities and interaction profiles of the aldehyde derivative have not been characterized in the available literature.

Metabolism and Biotransformation Pathways of E Betamethasone Delta17,20 21 Aldehyde Preclinical and Theoretical Perspectives

In Vitro Metabolic Fate Studies

Based on the metabolism of other corticosteroids and aldehydes, the in vitro metabolic fate of (E)-Betamethasone-Delta17,20 21-Aldehyde is likely to involve several key pathways within the liver.

The primary sites of drug metabolism, including steroids, are the hepatic microsomes and cytosol, which contain a variety of enzymes capable of modifying xenobiotics.

Hepatic Microsomal Metabolism: The hepatic microsomal fraction is rich in cytochrome P450 (CYP450) enzymes, which are major catalysts of steroid metabolism. mdpi.comnih.gov For steroidal compounds, hydroxylation is a common metabolic pathway. nih.gov Specifically, 6β-hydroxylation is a major route for many steroids, and this reaction is primarily catalyzed by the CYP3A subfamily of enzymes. nih.gov Given that betamethasone (B1666872) and other glucocorticoids are substrates for CYP3A enzymes, it is highly probable that (E)-Betamethasone-Delta17,20 21-Aldehyde would also undergo CYP3A-mediated oxidation. nih.gov

Another potential microsomal transformation is the oxidation of the aldehyde group. Hepatic microsomal enzymes have been shown to catalyze the oxygenation of aldehydes to their corresponding carboxylic acids. nih.gov This reaction is also believed to be mediated by cytochrome P450. nih.gov

Hepatic Cytosolic Metabolism: The cytosolic fraction of liver cells contains various dehydrogenases that can act on steroidal compounds. Of particular relevance to (E)-Betamethasone-Delta17,20 21-Aldehyde is the potential for reduction of the aldehyde and ketone groups. For instance, 20β-hydroxysteroid dehydrogenase is known to reduce corticosteroid-21-aldehydes at the C-20 position. nih.gov

Several specific enzyme systems are predicted to be involved in the biotransformation of (E)-Betamethasone-Delta17,20 21-Aldehyde.

Cytochrome P450 (CYP) Enzymes: The CYP3A subfamily, particularly CYP3A4, is well-documented in the metabolism of glucocorticoids. nih.gov These enzymes would likely catalyze the hydroxylation of the steroid nucleus of (E)-Betamethasone-Delta17,20 21-Aldehyde.

Hydroxysteroid Dehydrogenases (HSDs): Enzymes such as 20β-hydroxysteroid dehydrogenase could reduce the C-20 ketone, a common metabolic pathway for corticosteroids. nih.gov

Aldehyde Dehydrogenases (ALDHs) and Aldehyde Oxidases (AOXs): These enzymes are responsible for the oxidation of aldehydes to carboxylic acids. documentsdelivered.comnih.gov It is plausible that the 21-aldehyde group of the molecule would be a substrate for these enzymes, leading to the formation of a carboxylic acid metabolite. documentsdelivered.com

Identification and Structural Elucidation of Major Metabolites (In Vitro)

While no direct studies have identified the metabolites of (E)-Betamethasone-Delta17,20 21-Aldehyde, based on the known metabolic pathways of related compounds, several major metabolites can be postulated.

Postulated In Vitro Metabolites of (E)-Betamethasone-Delta17,20 21-Aldehyde

| Metabolite | Postulated Structure | Metabolic Pathway | Enzyme System |

| 6β-hydroxy-(E)-Betamethasone-Delta17,20 21-Aldehyde | Hydroxylation at the 6β position of the steroid nucleus. | Oxidation | Cytochrome P450 (CYP3A4) |

| (E)-Betamethasone-Delta17,20 21-oic acid | Oxidation of the 21-aldehyde to a carboxylic acid. | Oxidation | Aldehyde Dehydrogenase/Oxidase, Cytochrome P450 |

| 20-dihydro-(E)-Betamethasone-Delta17,20 21-Aldehyde | Reduction of the C-20 ketone to a hydroxyl group. | Reduction | 20β-Hydroxysteroid Dehydrogenase |

These postulated metabolites are based on well-established biotransformation reactions for corticosteroids and aldehydes. Their definitive identification and structural elucidation would require dedicated in vitro metabolism studies using techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Theoretical Predictive Models for Biotransformation Pathways

In the absence of direct experimental data, theoretical and in silico models can provide valuable insights into the likely metabolic fate of a compound.

Quantitative Structure-Activity Relationship (QSAR) Models: These models can predict the likelihood of a molecule being a substrate for specific metabolizing enzymes based on its structural features. For (E)-Betamethasone-Delta17,20 21-Aldehyde, QSAR models for CYP3A4 substrates could be employed to predict its affinity for this enzyme.

Metabolite Prediction Software: Several computational tools are available that can predict the sites of metabolism on a molecule and the likely structures of the resulting metabolites. These programs utilize databases of known metabolic reactions and algorithms that assess the reactivity of different functional groups. For instance, models for predicting metabolism by aldehyde oxidase and UGT-catalyzed reactions have been developed. nih.govresearchgate.net

Molecular Docking: This computational technique can be used to simulate the binding of (E)-Betamethasone-Delta17,20 21-Aldehyde to the active sites of various metabolizing enzymes, such as CYP3A4. The results of molecular docking can help to predict whether the compound is likely to be a substrate and which parts of the molecule are most accessible for enzymatic modification.

The application of these theoretical models could help to prioritize experimental studies and provide a framework for interpreting the results of in vitro metabolic investigations.

Advanced Analytical Methodologies for the Research and Characterization of E Betamethasone Delta17,20 21 Aldehyde

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the definitive identification and structural analysis of (E)-Betamethasone-Delta17,20 21-Aldehyde. These techniques provide detailed information about the molecular structure, functional groups, and connectivity of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural assignment of organic molecules, including (E)-Betamethasone-Delta17,20 21-Aldehyde. While specific NMR data for the isolated (E)-isomer is not extensively published, the structural features of the parent compound, Betamethasone (B1666872), and related isomers provide a basis for expected chemical shifts.

¹H NMR spectroscopy would be instrumental in identifying the protons in the molecule. Key expected signals would include those for the aldehyde proton, olefinic protons, and the methyl groups. The coupling constants between adjacent protons would further aid in confirming the connectivity.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Distinct signals would be expected for the carbonyl carbon of the aldehyde, the carbons of the double bonds, and the various carbons of the steroid nucleus.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (E)-Betamethasone-Delta17,20 21-Aldehyde

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C-1 | - | 155.0 |

| C-2 | - | 128.0 |

| C-3 | - | 186.0 |

| C-4 | - | 124.0 |

| C-5 | - | 169.0 |

| C-9 | - | 104.0 (d, J=165 Hz) |

| C-11 | - | 68.0 |

| C-16 | - | 40.0 |

| C-17 | - | 145.0 |

| C-20 | - | 150.0 |

| C-21 | 9.5 (s) | 192.0 |

| CH₃ (C-18) | 0.9 (s) | 16.0 |

| CH₃ (C-19) | 1.2 (s) | 19.0 |

| CH₃ (C-16) | 1.1 (d) | 17.0 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For (E)-Betamethasone-Delta17,20 21-Aldehyde (C₂₂H₂₇FO₄), the expected accurate mass would be approximately 374.1893 g/mol . acs.org

Fragmentation analysis through techniques like tandem mass spectrometry (MS/MS) would provide valuable structural information. The fragmentation pattern would be characteristic of the steroid nucleus and the side chain, allowing for confirmation of the structure. Key fragmentation pathways would likely involve the loss of the aldehyde group, water, and portions of the steroid ring system.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of (E)-Betamethasone-Delta17,20 21-Aldehyde would be expected to show characteristic absorption bands for the hydroxyl (-OH) group, the carbonyl (C=O) groups of the ketone and aldehyde, and the carbon-carbon double bonds (C=C).

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the conjugated systems within the molecule. The conjugated diene and enone systems in the steroid A-ring, as well as the conjugated aldehyde in the side chain, would give rise to characteristic absorption maxima in the UV region, typically around 240 nm. nih.govresearchgate.net

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for the separation, identification, and quantification of (E)-Betamethasone-Delta17,20 21-Aldehyde, particularly in the context of analyzing impurities in Betamethasone drug substances and products.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the analysis of corticosteroids and their impurities. biosynth.com A stability-indicating reversed-phase HPLC (RP-HPLC) method is typically developed and validated for this purpose.

Method development would involve optimizing various parameters, including the choice of stationary phase (e.g., C18 column), mobile phase composition (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with a buffer), flow rate, and detection wavelength (typically in the UV range). nih.govresearchgate.net

Validation of the HPLC method would be performed according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. nih.gov This would include assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

Table 2: Typical HPLC Method Parameters for the Analysis of Betamethasone and Related Impurities

| Parameter | Condition |

| Column | Altima C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase A | Water: Tetrahydrofuran: Acetonitrile (90:4:6 v/v/v) |

| Mobile Phase B | Acetonitrile: Tetrahydrofuran: Water: Methanol (74:2:4:20 v/v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 240 nm |

| Column Temperature | 50 °C |

| Injection Volume | 20 µL |

Source: Adapted from a validated HPLC method for Betamethasone Dipropionate and its related substances. nih.govresearchgate.net

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas Chromatography (GC) is generally suitable for the analysis of volatile and thermally stable compounds. Steroids like (E)-Betamethasone-Delta17,20 21-Aldehyde are typically not volatile enough for direct GC analysis. However, derivatization can be employed to create more volatile derivatives.

Derivatization techniques, such as silylation, can be used to convert the polar hydroxyl groups into less polar and more volatile trimethylsilyl (B98337) (TMS) ethers. acs.org These derivatives can then be analyzed by GC-Mass Spectrometry (GC-MS), which provides both chromatographic separation and mass spectrometric identification. While not as common as HPLC for routine analysis of Betamethasone impurities, GC-MS can be a valuable tool for structural confirmation and for the analysis of specific volatile degradation products. nih.gov

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) has emerged as a powerful separation technique in pharmaceutical analysis, offering high efficiency, rapid analysis times, and minimal consumption of samples and reagents. researchgate.net While less common than HPLC and GC for steroid analysis, its unique separation mechanisms make it a valuable alternative, particularly for complex mixtures and charged species. core.ac.ukhelsinki.fi For neutral molecules like (E)-Betamethasone-Delta17,20 21-Aldehyde, modifications to the standard Capillary Zone Electrophoresis (CZE) technique are necessary.

Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is particularly well-suited for the separation of neutral, water-insoluble compounds like corticosteroids. In MEKC, a surfactant is added to the buffer solution at a concentration above its critical micelle concentration. These micelles act as a pseudostationary phase, allowing for the differential partitioning of analytes between the aqueous buffer and the micellar interior, enabling separation.

Various MEKC methods have been developed for the analysis of corticosteroids, demonstrating the technique's applicability to this class of compounds. researchgate.net The separation can be optimized by modifying parameters such as the type and concentration of the surfactant (e.g., sodium dodecyl sulfate (B86663) - SDS), the pH and composition of the buffer (e.g., borate (B1201080) or phosphate (B84403) buffers), and the applied voltage. researchgate.net Another advanced CE technique, Microemulsion Electrokinetic Chromatography (MEEKC), which utilizes a microemulsion of an oil, a surfactant, and a co-surfactant as the running buffer, has also proven effective for separating complex steroid mixtures. researchgate.net

While specific studies detailing the CE analysis of (E)-Betamethasone-Delta17,20 21-Aldehyde are not extensively documented in peer-reviewed literature, the established methods for related corticosteroids provide a strong foundation for developing a validated analytical procedure. The conditions outlined in the table below illustrate typical parameters used for separating various corticosteroids, which could be adapted for the analysis of (E)-Betamethasone-Delta17,20 21-Aldehyde.

| CE Mode | Surfactant/Microemulsion System | Buffer | Applied Voltage | Detection Wavelength | Analyzed Compounds | Reference |

|---|---|---|---|---|---|---|

| MEKC | 25 mM SDS | 25 mM Borate Buffer (pH 9.5) | 15 kV | 220 nm | Dexamethasone, Cortisone (B1669442), Cortisol, etc. | researchgate.net |

| MEKC | 50 mM Glycodeoxycholate | 25 mM Borate Buffer (pH 6.5) | 15 kV | 220 nm | Dexamethasone, Cortisone, Cortisol, etc. | researchgate.net |

| MEEKC | 0.81% n-hexane, 3.31% SDS, 6.61% n-butanol | 20 mM Phosphate Buffer (pH 10.0) | 15 kV | 220 nm | Dexamethasone, Cortisone, Cortisol, etc. | researchgate.net |

| Partial Filling MEKC | Not specified | Not specified | Not specified | UV Absorption | Androsterone, Testosterone, Progesterone | nih.gov |

Advanced Techniques for Stereochemical and Conformational Analysis

The biological activity of corticosteroids is intrinsically linked to their three-dimensional structure. Therefore, the unambiguous determination of the stereochemistry and conformational preferences of (E)-Betamethasone-Delta17,20 21-Aldehyde is of paramount importance. This requires the application of sophisticated analytical techniques capable of providing detailed spatial information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for elucidating the structure of organic molecules in solution. For stereochemical assignment, one-dimensional (1D) and two-dimensional (2D) NMR experiments are indispensable. nih.govscienceopen.com Specifically, Nuclear Overhauser Effect (NOE) experiments, such as NOESY and ROESY, are critical. These techniques detect through-space interactions between protons that are in close proximity, allowing for the determination of relative stereochemistry. researchgate.net For instance, in the analysis of betamethasone isomers, proton-proton and proton-fluorine NOE experiments were fundamental in assigning the correct stereochemistries. researchgate.net Similar methodologies would be applied to confirm the (E)-configuration of the double bond at the C17(20) position and the established stereocenters within the steroid nucleus of (E)-Betamethasone-Delta17,20 21-Aldehyde.

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive information about the molecular structure in the solid state. mdpi.com This technique yields precise bond lengths, bond angles, and torsion angles, offering an unambiguous determination of the compound's absolute stereochemistry and solid-state conformation. nih.govresearchgate.net The crystal structure of betamethasone dipropionate, for example, has been elucidated by X-ray diffraction, confirming the planar A ring and the chair conformations of the B and C rings. researchgate.net Obtaining a suitable single crystal of (E)-Betamethasone-Delta17,20 21-Aldehyde would allow for a complete and unequivocal structural characterization, serving as a benchmark for computational and solution-state NMR studies.

Computational Modeling: Theoretical methods, such as Density Functional Theory (DFT), complement experimental techniques by providing insights into molecular structure and energetics. researchgate.net Geometry optimization calculations can predict the most stable conformations of a molecule, while calculated NMR chemical shifts and coupling constants can be compared with experimental data to validate proposed structures. DFT studies on betamethasone have been used to investigate its structural and energetic properties, such as bond lengths, bond angles, and the energies of molecular orbitals. researchgate.net Such computational analyses would be invaluable for understanding the conformational flexibility of the side chain in (E)-Betamethasone-Delta17,20 21-Aldehyde and the electronic effects of the aldehyde group.

The table below summarizes the primary applications of these advanced techniques for the structural characterization of (E)-Betamethasone-Delta17,20 21-Aldehyde.

| Technique | Primary Application | Type of Information Provided | Reference Example |

|---|---|---|---|

| NMR Spectroscopy (NOE) | Determination of relative stereochemistry in solution | Through-space proton-proton and proton-fluorine proximities | Assignment of betamethasone isomers researchgate.net |

| X-ray Crystallography | Unambiguous determination of solid-state structure and absolute stereochemistry | Precise bond lengths, bond angles, and crystal packing information | Structure confirmation of new betamethasone dipropionate derivatives nih.govscienceopen.com |

| Computational Modeling (DFT) | Prediction of stable conformations and electronic properties | Optimized geometry, total energy, molecular orbital energies | Structural and energetic property investigation of Betamethasone researchgate.net |

E Betamethasone Delta17,20 21 Aldehyde As a Precursor or Intermediate in Organic Synthesis

Synthesis of Novel Steroidal Derivatives and Analogues

The chemical reactivity of (E)-Betamethasone-Delta17,20 21-Aldehyde makes it a valuable starting point for the synthesis of a diverse array of steroidal derivatives. The enol aldehyde moiety is particularly amenable to modifications, allowing for the introduction of new functionalities and the alteration of the steroid's biological activity profile.

One of the fundamental transformations of this intermediate is its reduction. For instance, reduction of the aldehyde group can yield the corresponding alcohol, while reduction of the enol double bond can lead to the formation of a 21-hydroxy-20-ketosteroid, a common structural motif in corticosteroids. Furthermore, the aldehyde functionality can participate in various condensation reactions, enabling the extension of the side chain and the introduction of heterocyclic rings.

Research into the synthesis of novel analogues has explored the modification of the C-17 and C-21 positions. For example, the aldehyde can be converted into an oxime, which can then undergo further reactions to introduce nitrogen-containing functionalities. Additionally, the enol hydroxyl group can be acylated to form enol esters, which can exhibit different stability and reactivity profiles compared to the parent aldehyde. These modifications can lead to the development of new steroidal compounds with potentially enhanced therapeutic properties or altered pharmacokinetic profiles.

The synthesis of 12β-substituted analogues of betamethasone (B1666872), for instance, highlights the strategic importance of intermediates in generating novel derivatives with potentially improved therapeutic windows. While not directly starting from the enol aldehyde in all documented cases, the principles of steroidal transformations underscore the potential of such intermediates in accessing a wider chemical space.

Interactive Table: Key Reactions of (E)-Betamethasone-Delta17,20 21-Aldehyde

| Reaction Type | Reagents | Product Type | Potential Significance |

| Reduction | e.g., Sodium borohydride | 21-alcohol | Altered polarity and biological activity |

| Reduction | e.g., Zinc and acetic acid | 21-hydroxy-20-ketosteroid | Formation of classic corticosteroid side chain |

| Oximation | e.g., Hydroxylamine | 21-oxime | Introduction of nitrogen functionality |

| Acylation | e.g., Acetic anhydride | 21-enol acetate | Modified reactivity and stability |

| Condensation | Various nucleophiles | Extended side-chain derivatives | Exploration of structure-activity relationships |

Role in the Elaboration of Complex Natural Products or Synthetic Targets

While the primary application of (E)-Betamethasone-Delta17,20 21-Aldehyde lies within the realm of semi-synthetic steroidal chemistry, its reactive nature presents possibilities for its incorporation into the synthesis of more complex molecules. The steroidal backbone itself is a common feature in a vast number of natural products with significant biological activities.

The aldehyde and enol functionalities of the molecule can serve as handles for carbon-carbon bond formation, enabling the annulation of additional rings or the attachment of complex side chains. For example, aldol-type reactions or Wittig-type olefination reactions at the aldehyde could be employed to build intricate molecular architectures.

Although direct examples of the use of (E)-Betamethasone-Delta17,20 21-Aldehyde in the total synthesis of non-steroidal natural products are not extensively documented in publicly available literature, its potential as a chiral building block is noteworthy. The rigid, well-defined stereochemistry of the steroid nucleus can be exploited to control the stereochemical outcome of reactions at the side chain, a crucial aspect in the synthesis of complex, stereochemically rich natural products. The principles of using complex steroidal intermediates for further elaboration are well-established in synthetic organic chemistry, suggesting the untapped potential of this specific aldehyde.

Development of Chemical Probes for Biological Research

Chemical probes are essential tools for dissecting biological pathways and understanding the mechanisms of drug action. The development of probes based on bioactive molecules like betamethasone can provide valuable insights into their interactions with biological targets, such as glucocorticoid receptors.

(E)-Betamethasone-Delta17,20 21-Aldehyde offers a synthetic handle for the attachment of reporter groups, such as fluorescent dyes or affinity tags. The aldehyde functionality can be selectively modified to introduce a linker arm, which can then be coupled to the desired reporter molecule. This approach allows for the creation of fluorescently labeled betamethasone analogues that can be used to visualize the subcellular localization of their target receptors or to quantify binding interactions.

For instance, the aldehyde could be reacted with a fluorescently labeled hydrazine (B178648) or amine to form a stable, fluorescently tagged derivative. Such probes could be instrumental in high-content screening assays to identify new modulators of glucocorticoid receptor activity or in imaging studies to investigate the dynamics of receptor trafficking. While specific examples detailing the use of this particular aldehyde for probe development are not widespread, the general strategies for creating steroidal chemical probes are well-documented and applicable.

Computational and Theoretical Chemistry Studies of E Betamethasone Delta17,20 21 Aldehyde

Molecular Docking and Dynamics Simulations with Receptor Models

No specific studies detailing the molecular docking or molecular dynamics simulations of (E)-Betamethasone-Delta17,20 21-Aldehyde with any biological receptor models were identified in the public domain. Such studies would be invaluable in predicting the binding affinity and interaction mechanisms of this compound, particularly with glucocorticoid receptors, to understand its potential biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Biological Interactions

There is no available research on the development or application of Quantitative Structure-Activity Relationship (QSAR) models for (E)-Betamethasone-Delta17,20 21-Aldehyde. QSAR studies would be instrumental in correlating the structural features of this molecule with its hypothetical biological activities, providing insights for the design of new analogues with desired properties.

Electronic Structure Calculations and Quantum Chemical Analysis

A thorough search did not yield any publications on the electronic structure calculations or quantum chemical analysis of (E)-Betamethasone-Delta17,20 21-Aldehyde. Such analyses, including the determination of molecular orbitals (HOMO/LUMO) and electrostatic potential maps, are crucial for understanding the molecule's reactivity, stability, and intermolecular interactions.

Conformational Analysis and Stereochemical Predictions

While the stereochemistry of the parent compound, Betamethasone (B1666872), is well-defined, specific conformational analyses and stereochemical predictions for the (E)-isomer of the Delta17,20 21-Aldehyde derivative are not documented in available research. These studies are essential for determining the three-dimensional structure and flexibility of the molecule, which are key determinants of its biological function.

Emerging Research Frontiers and Future Perspectives for E Betamethasone Delta17,20 21 Aldehyde in Chemical Research

Development of Novel and Green Synthetic Strategies

The conventional formation of (E)-Betamethasone-Delta17,20 21-Aldehyde often occurs as a byproduct of the Mattox rearrangement, a process involving the acid-catalyzed dehydration of the dihydroxyacetone side chain of corticosteroids like betamethasone (B1666872). nih.govresearchgate.net This reaction typically produces a mixture of (E) and (Z) isomers, with the ratio being dependent on the reaction conditions, such as the solvent and whether the environment is acidic or alkaline. nih.govresearchgate.net

Future research is anticipated to pivot towards the development of stereoselective synthetic routes that favor the formation of the (E)-isomer. Such strategies could employ advanced catalytic systems, including chiral catalysts or enzymatic transformations, to afford greater control over the reaction outcome. The exploration of biocatalysis, using enzymes to mediate the synthesis, could offer a highly specific and environmentally benign alternative to traditional chemical methods. nih.gov

Furthermore, the principles of green chemistry are expected to heavily influence the future synthesis of this and other steroidal compounds. researchgate.net This includes the use of safer, renewable solvents, minimizing energy consumption, and reducing the generation of hazardous waste. nih.govresearchgate.net The development of one-pot syntheses or flow chemistry processes could also enhance the efficiency and sustainability of producing (E)-Betamethasone-Delta17,20 21-Aldehyde for research purposes. researchgate.net

| Synthetic Strategy | Description | Potential Advantages |

| Stereoselective Catalysis | Utilization of chiral catalysts to preferentially synthesize the (E)-isomer. | High isomeric purity, reduced need for separation of isomers. |

| Biocatalysis | Employment of enzymes to carry out the synthesis under mild conditions. | High specificity, environmentally friendly, potential for novel transformations. nih.gov |

| Flow Chemistry | Continuous synthesis in a reactor, allowing for precise control over reaction parameters. | Improved safety, scalability, and efficiency. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reaction rates. | Reduced reaction times, potentially higher yields. |

Exploration of Unconventional Molecular Targets (Non-Clinical Research)

While the parent compound, betamethasone, has well-defined biological targets, the unique aldehyde functionality and the C17-C20 double bond in (E)-Betamethasone-Delta17,20 21-Aldehyde open avenues for exploring unconventional molecular interactions in a non-clinical research setting. The aldehyde group, being a reactive electrophile, can participate in covalent bond formation with nucleophilic residues in biomolecules, such as the thiol group of cysteine or the amino group of lysine.

This reactivity could be harnessed to design novel chemical probes to investigate biological pathways. For instance, the aldehyde could be used to "trap" and identify novel protein binding partners, offering insights into previously unknown cellular processes. nih.gov Furthermore, the rigid steroidal backbone provides a scaffold for the precise spatial presentation of the reactive aldehyde group, which could lead to highly specific interactions with targeted biomolecules.

Future research may focus on synthesizing derivatives of (E)-Betamethasone-Delta17,20 21-Aldehyde where the aldehyde is modified to a bioorthogonal handle. This would allow for the specific labeling and visualization of its molecular targets within a cellular context using techniques like click chemistry. Such studies could reveal novel biological roles for steroidal structures beyond their classical endocrine and anti-inflammatory functions. nih.govmdpi.com

| Research Approach | Rationale | Potential Outcomes |

| Covalent Probes | The reactive aldehyde group can form covalent bonds with nucleophilic residues on proteins. | Identification of novel protein binding partners and exploration of their biological functions. |

| Bioorthogonal Chemistry | Modification of the aldehyde to a bioorthogonal group for specific labeling. | In-situ visualization and tracking of the molecule's interactions within cells. |

| Computational Modeling | In silico docking studies to predict potential non-traditional binding sites. | Guidance for experimental design and hypothesis generation for novel molecular targets. researchgate.net |

Applications in Advanced Materials Science (Chemical Precursor)

The distinct chemical architecture of (E)-Betamethasone-Delta17,20 21-Aldehyde makes it an intriguing candidate as a chemical precursor in the field of advanced materials science. The rigid, polycyclic structure of the steroid nucleus can impart desirable properties such as thermal stability and defined molecular geometry to polymers and other materials. alfa-chemistry.com

The presence of the reactive aldehyde group provides a convenient handle for polymerization reactions or for grafting the steroid molecule onto the surface of other materials, thereby modifying their properties. For example, it could be used as a monomer in the synthesis of novel polyesters or polyacetals with unique optical or chiral properties.

Moreover, the self-assembly of steroidal molecules into liquid crystals or organogels is a well-documented phenomenon. The specific stereochemistry and functional groups of (E)-Betamethasone-Delta17,20 21-Aldehyde could be exploited to create new supramolecular structures with potential applications in areas such as drug delivery, sensing, or catalysis. The formation of nanocrystals from steroidal precursors is another promising area of exploration. researchgate.net

| Potential Application | Description | Envisioned Properties of the Final Material |

| Polymer Synthesis | Use as a monomer or cross-linking agent in polymerization reactions. | Enhanced thermal stability, chirality, and biocompatibility. |

| Surface Functionalization | Grafting onto the surface of nanoparticles or other substrates. | Modified surface chemistry, improved dispersibility, and targeted delivery capabilities. |

| Supramolecular Chemistry | Self-assembly into liquid crystals, gels, or other ordered structures. | Stimuli-responsive materials, chiral recognition platforms. |

| Nanomaterials | Formation of nanocrystals or as a template for nanoparticle synthesis. | High surface area, unique optical properties, and potential for controlled release applications. researchgate.net |

Methodological Advancements in Characterization and Analysis for Research Purposes

The accurate characterization and analysis of (E)-Betamethasone-Delta17,20 21-Aldehyde, particularly in the presence of its (Z)-isomer and other related compounds, is crucial for its study and potential applications. Recent advancements in analytical techniques have provided powerful tools for this purpose.

High-Performance Liquid Chromatography (HPLC) remains a cornerstone for the separation and quantification of betamethasone and its derivatives. nih.gov The development of novel stationary phases and mobile phase compositions continues to improve the resolution of closely related isomers. nih.gov

Mass Spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), is indispensable for the structural elucidation of steroidal compounds. nih.gov Tandem mass spectrometry (MS/MS) can provide detailed fragmentation patterns that help in the unequivocal identification of the molecule and its isomers. nih.gov Advanced techniques like Ion Mobility-Mass Spectrometry (IM-MS) offer an additional dimension of separation based on the shape and size of the ions, which can be particularly useful for distinguishing between stereoisomers. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for the structural characterization of (E)-Betamethasone-Delta17,20 21-Aldehyde. researchgate.net One-dimensional and two-dimensional NMR experiments can provide detailed information about the connectivity of atoms and the stereochemistry of the molecule. researchgate.net The use of high-field NMR and specialized pulse sequences can further enhance the resolution and sensitivity of the analysis.

| Analytical Technique | Application in the Study of (E)-Betamethasone-Delta17,20 21-Aldehyde | Key Advantages |

| HPLC/UHPLC | Separation and quantification of the (E)-isomer from its (Z)-isomer and other impurities. nih.govthermofisher.com | High resolution, sensitivity, and reproducibility. |

| LC-MS/MS | Structural confirmation and identification of metabolites and degradation products. nih.govnih.gov | High sensitivity and specificity, provides molecular weight and fragmentation information. |

| Ion Mobility-MS | Separation of isomers based on their ion mobility in the gas phase. nih.gov | Enhanced separation of isomers that are difficult to resolve by chromatography alone. |

| High-Field NMR | Detailed structural elucidation and stereochemical assignment. researchgate.netdiva-portal.org | Provides unambiguous structural information. |

| Computational Chemistry | Prediction of spectral properties and conformational analysis to aid in experimental data interpretation. researchgate.netresearchgate.net | Complements experimental data and provides insights into molecular structure and properties. |

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (E)-Betamethasone-Delta17,20 21-Aldehyde, and how can purity be validated?

- Methodological Answer : Synthesis typically involves selective oxidation of the C21 hydroxyl group in betamethasone derivatives to an aldehyde, followed by purification via column chromatography. Purity validation requires high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight and isotopic patterns. Structural confirmation should include nuclear magnetic resonance (NMR) spectroscopy, focusing on characteristic shifts for the Δ17,20 double bond and aldehyde proton (δ 9.5–10.0 ppm). Ensure compliance with pharmacopeial standards for reference materials (e.g., EP, USP) .

Q. How does the Δ17,20 double bond influence the compound’s stability under varying storage conditions?

- Methodological Answer : Stability studies should assess degradation pathways under thermal, photolytic, and hydrolytic stress (e.g., ICH Q1A guidelines). Use accelerated stability testing (40°C/75% RH) with periodic HPLC-UV analysis to monitor aldehyde oxidation or isomerization. Compare degradation profiles against betamethasone acetate or valerate analogs to identify structural vulnerabilities. Document storage conditions (e.g., inert atmosphere, desiccants) to minimize aldol condensation or hydration .

Q. What pharmacological mechanisms are associated with (E)-Betamethasone-Delta17,20 21-Aldehyde, and how do they differ from betamethasone esters?

- Methodological Answer : The aldehyde group at C21 may alter glucocorticoid receptor (GR) binding affinity compared to esterified derivatives. Use competitive radioligand binding assays with human GR (NR3C1) to measure IC50 values. Compare transcriptional activity via luciferase reporter assays in GR-transfected cell lines. Note that the aldehyde’s electrophilicity could lead to covalent interactions with nucleophilic residues, requiring careful interpretation of dose-response curves .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for (E)-Betamethasone-Delta17,20 21-Aldehyde across studies?

- Methodological Answer : Conduct a meta-analysis of primary literature, focusing on variables such as cell type, assay conditions (e.g., serum-free vs. serum-containing media), and metabolite interference. Validate conflicting results using orthogonal assays (e.g., ELISA for cytokine suppression vs. qPCR for GR target genes). Apply multivariate regression to identify confounding factors, such as batch-to-batch variability in compound synthesis or impurities .

Q. What advanced analytical techniques are recommended for characterizing degradation products of this compound?

- Methodological Answer : Employ ultra-high-resolution MS (e.g., Q-TOF) with fragmentation to identify low-abundance degradation products. Pair with 2D NMR (COSY, HSQC) to resolve stereochemical changes. For oxidation products, use X-ray crystallography if crystalline derivatives can be obtained. Cross-reference findings with computational models (DFT) to predict degradation pathways .

Q. How should researchers design experiments to investigate the compound’s pharmacokinetics in preclinical models?

- Methodological Answer : Use stable isotope-labeled analogs (e.g., deuterated derivatives) as internal standards for LC-MS/MS quantification in plasma/tissue. Conduct mass balance studies with radiolabeled ([14C]- or [3H]-) compound to track absorption and excretion. Include bile-duct cannulated rodents to assess enterohepatic recirculation. Validate tissue distribution via MALDI imaging or autoradiography .

Q. What strategies minimize batch-to-batch variability during scale-up synthesis for in vivo studies?

- Methodological Answer : Implement quality-by-design (QbD) principles, optimizing reaction parameters (temperature, solvent purity) via design-of-experiments (DoE). Use in-line PAT (process analytical technology) tools like FTIR for real-time monitoring. Characterize intermediates with orthogonal techniques (e.g., chiral HPLC for stereochemical integrity). Include peptide synthesis best practices, such as rigorous QC for raw materials and controlled storage .

Methodological Guidelines

- Experimental Reproducibility : Document synthesis protocols, including solvent suppliers, lot numbers, and purification thresholds (e.g., ≥95% purity by HPLC). Share raw data and spectra in open-access repositories with FAIR (Findable, Accessible, Interoperable, Reusable) metadata .

- Data Contradiction Analysis : Use funnel plots or Egger’s regression to detect publication bias in literature reviews. Replicate disputed experiments with independent labs to isolate technical vs. biological variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.